![molecular formula C16H16N2O2S B5697833 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as DCAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCAF is a yellow crystalline powder that is soluble in organic solvents and shows promising results in various research studies.
Mécanisme D'action
The mechanism of action of DCAF is not fully understood, but it is believed to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. DCAF has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
DCAF exhibits various biochemical and physiological effects, including inhibition of tubulin polymerization, antibacterial and antifungal activity, and disruption of cell membranes. DCAF has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCAF is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DCAF is also relatively easy to synthesize and purify, making it readily available for research studies. However, one of the limitations of DCAF is its toxicity, which can limit its use in certain applications. Further studies are needed to fully understand the toxicity of DCAF and its potential impact on the environment.
Orientations Futures
There are several future directions for DCAF research, including:
1. Development of new DCAF derivatives with improved anticancer and antibacterial activity.
2. Synthesis of novel materials using DCAF as a building block for optoelectronic applications.
3. Investigation of the toxicity of DCAF and its potential impact on the environment.
4. Development of new catalytic systems using DCAF as a ligand for organic transformations.
5. Investigation of the mechanism of action of DCAF and its potential targets in cancer cells and microorganisms.
Conclusion:
In conclusion, DCAF is a promising chemical compound with potential applications in various fields. The synthesis method of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. DCAF has shown promising results in various research studies, including its potential as an anticancer agent, antibacterial and antifungal agent, and building block for novel materials. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF and its potential impact on the environment.
Méthodes De Synthèse
The synthesis of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. The yield of DCAF varies depending on the reaction conditions, but it can be optimized by controlling the reaction time, temperature, and reactant ratios.
Applications De Recherche Scientifique
DCAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCAF has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization. DCAF also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In materials science, DCAF has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In catalysis, DCAF has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in organic transformations.
Propriétés
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)10-13(9-11)17-16(21)18-15(19)6-5-14-4-3-7-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJUEBRYBGFJZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
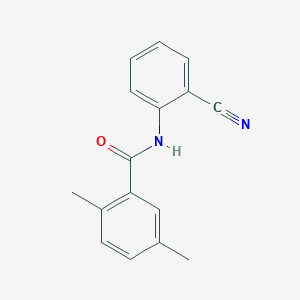
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
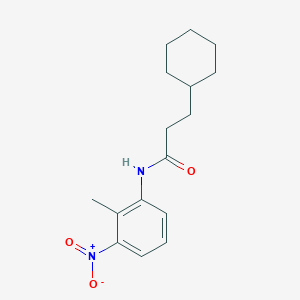
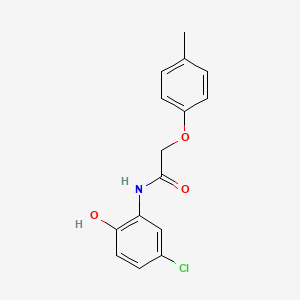
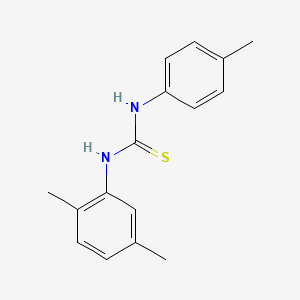
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
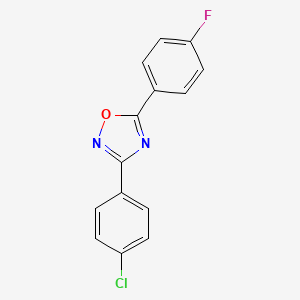
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)